Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide
Brand Name: Vulcanchem
CAS No.: 64051-00-9
VCID: VC18444372
InChI: InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H
SMILES:
Molecular Formula: C14H23IN2O2
Molecular Weight: 378.25 g/mol

Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide

CAS No.: 64051-00-9

Cat. No.: VC18444372

Molecular Formula: C14H23IN2O2

Molecular Weight: 378.25 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide - 64051-00-9

Specification

CAS No. 64051-00-9
Molecular Formula C14H23IN2O2
Molecular Weight 378.25 g/mol
IUPAC Name trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide
Standard InChI InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H
Standard InChI Key ZNJIJWUJCKEDDY-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium; iodide, reflects its core components:

  • A carbamic acid ester group (methylcarbamoyloxy) at the ortho position of a phenyl ring.

  • A quaternary ammonium center (trimethylazanium) attached to a propyl side chain.

  • An iodide counterion balancing the positive charge on the ammonium group .

Its canonical SMILES string, CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-], and InChI key (ZNJIJWUJCKEDDY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.64051-00-9
Molecular FormulaC₁₄H₂₃IN₂O₂
Molecular Weight378.25 g/mol
IUPAC NameTrimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium; iodide
SMILESCCC(C1=CC=CC=C1OC(=O)NC)N+(C)C.[I-]

Structural Analysis

The molecule’s phenyl ring is substituted at the 2-position with a carbamate group (‑OC(=O)NCH₃), while the 1-position of the propyl chain hosts the trimethylammonium group. This arrangement creates a zwitterionic-like structure, with the iodide ion stabilizing the positive charge on the nitrogen. Computational models predict a collision cross-section (CCS) of 158.0 Ų for the [M+H]+ adduct, indicating moderate molecular surface area .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a nucleophilic substitution between methyl carbamate (CH₃NHCOOCH₃) and a quaternary ammonium precursor. Key steps include:

  • Alkylation: Reaction of methyl carbamate with 1-(2-bromopropyl)-2-methylbenzene under basic conditions to form the ester linkage.

  • Quaternization: Treatment with trimethylamine in the presence of iodide salts to introduce the trimethylammonium group.

Table 2: Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 70°C
SolventDichloromethane/EtOHPolar aprotic preferred
CatalystK₂CO₃Enhances nucleophilicity

Purification and Characterization

Post-synthesis, the crude product is purified via recrystallization from ethanol/water mixtures. Analytical confirmation employs:

  • Mass spectrometry: Major peak at m/z 378.25 ([M]+).

  • NMR spectroscopy: Distinct signals for trimethylammonium (δ 3.2 ppm, singlet) and carbamate carbonyl (δ 165 ppm in ¹³C NMR).

Physicochemical Properties

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 265 nm (π→π* transition of the aromatic ring).

  • IR: Stretching vibrations at 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), and 3400 cm⁻¹ (N-H) .

FeatureSubject CompoundBenzofuran Analog
Aromatic SystemPhenyl ringBenzofuran
Functional GroupsCarbamate, quaternary ammoniumKetone, benzofuran, quaternary ammonium
Molecular Weight378.25 g/mol479.4 g/mol
Predicted CCS ([M+H]+)158.0 Ų192.3 Ų

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